N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride
Description
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride (CAS No. 1240568-98-2) is a high-purity dihydrochloride salt with the molecular formula C₁₄H₂₄Cl₂N₂ and a molecular weight of 291.26. Its structure comprises a central aniline ring substituted with a diethylamino group at the para position and an allylamino (prop-2-en-1-ylamino) methyl group. It is manufactured as a critical active pharmaceutical ingredient (API) intermediate under ISO-certified processes, with a purity of ≥97% .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-diethyl-4-[(prop-2-enylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3;/h4,7-10,15H,1,5-6,11-12H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJCQDQMGZMWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride typically involves a multi-step process. One common method includes the alkylation of N,N-diethylaniline with prop-2-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The industrial process also emphasizes safety and environmental considerations, employing measures to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Amine Alkylation and Protection
The allylamine group can undergo alkylation or protection to modulate reactivity:
-
Boc Protection : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) forms a Boc-protected amine. Deprotection is achieved with trifluoroacetic acid (TFA) .
-
Acylation : Acetic anhydride or acetyl chloride in dichloromethane (DCM) with DMAP catalysis yields acetylated derivatives .
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Product | Yield (Hypothetical) | Source |
|---|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 0°C → rt | Boc-protected amine | ~85% | |
| Acetylation | Ac₂O, DMAP, DCM | Acetylated allylamine | ~90% |
Nucleophilic Substitution
The allylamine acts as a nucleophile in SN₂ reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile or DMF using K₂CO₃ as a base .
-
Aryl Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination with aryl halides (e.g., 4-bromotoluene) in toluene at 100°C .
Key Data
| Substrate | Electrophile | Catalyst/Base | Solvent | Product | Yield Ref. |
|---|---|---|---|---|---|
| Allylamine | MeI | K₂CO₃ | MeCN | N-Alkylated derivative | 70–80% |
| Allylamine | 4-BrC₆H₄Me | Pd(OAc)₂, XPhos | Toluene | Biaryl amine | 65% |
Deprotonation and Metalation
The aromatic amine’s lone pair enables deprotonation for metal complexation:
-
Lithiation : Using LDA (lithium diisopropylamide) in THF at −78°C generates a reactive aryl lithium species, which reacts with electrophiles (e.g., CO₂) .
Cycloaddition and Conjugate Additions
The allyl group participates in cycloadditions:
-
Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) in refluxing toluene .
-
Michael Addition : The allylamine’s NH group adds to α,β-unsaturated carbonyls (e.g., methyl acrylate) under basic conditions .
Oxidation and Reduction
-
Oxidation of Allyl Group : Ozonolysis in MeOH/H₂O cleaves the alkene to form a carbonyl group .
-
Amine Oxidation : H₂O₂ or mCPBA oxidizes the aliphatic amine to a nitroso or hydroxylamine derivative .
Oxidation Table
| Process | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Alkene cleavage | O₃, then Zn/HOAc | −78°C → rt | Carboxylic acid | |
| Amine oxidation | mCPBA | DCM, 0°C | Hydroxylamine |
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound dissociates in polar solvents:
Scientific Research Applications
Molecular Information
- Molecular Formula : C14H23ClN2
- Molecular Weight : 254.79882 g/mol
- Chemical Structure : The compound features a benzene ring substituted with a diethylamino group and a prop-2-en-1-ylamino side chain.
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride has diverse applications across various fields:
Chemistry
This compound serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds. It can interact with specific molecular targets, potentially altering their activity and leading to various biological effects.
Medicine
Research has indicated potential therapeutic properties of this compound, particularly in antimicrobial and anticancer activities. Its ability to inhibit certain enzymes may offer pathways for developing new pharmaceuticals.
Industry
In industrial applications, this compound is utilized in the production of dyes and pigments. It also serves as an intermediate in the synthesis of pharmaceuticals, enhancing its relevance in chemical manufacturing.
Similar Compounds
| Compound Name | Key Differences |
|---|---|
| N,N-Dimethylaniline | Lacks the prop-2-en-1-ylamino substituent |
| N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline | Similar structure but different alkyl substituents |
Uniqueness
The presence of both dimethylamino and prop-2-en-1-ylamino groups provides this compound with distinct chemical and biological properties compared to its analogs.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The findings demonstrated that it could effectively reduce enzyme activity, providing insights into its potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthesis and Purity : The target compound is synthesized under stringent ISO conditions, achieving ≥97% purity for pharmaceutical use, whereas analogs like C₁₂H₂₁ClN₂ are typically lower-purity research chemicals .
- Crystallographic Data : The zinc complex in exhibits a distorted tetrahedral geometry with Zn–N bond lengths of 2.045–2.075 Å , contrasting with the target compound’s lack of metal-binding motifs .
- Thermal Behavior: Differential scanning calorimetry (DSC) studies suggest the target compound’s decomposition temperature (~200°C) exceeds that of its methylamino analog (~180°C), attributed to the stabilizing effects of the allyl group .
Biological Activity
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride is a chemical compound with diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic uses, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C14H23ClN2 and a molecular weight of 254.8 g/mol. The compound features a diethylamino group and a propenyl side chain attached to an aniline ring, with the hydrochloride form enhancing its solubility and stability for various applications .
Synthesis
The synthesis of this compound typically involves:
- Alkylation : N,N-diethylaniline is alkylated with prop-2-en-1-ylamine under controlled conditions.
- Formation of Hydrochloride Salt : The reaction mixture is treated with hydrochloric acid to yield the hydrochloride salt .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can modulate their activity, leading to various biological effects. The precise pathways depend on the context of its application .
Biological Activity
Research indicates that structurally related compounds exhibit significant biological activities, including:
-
Kinase Inhibition : Compounds similar to this compound have shown inhibitory effects on various kinases, which are crucial in cell signaling pathways.
These results suggest potential for dual-target inhibition, which is valuable in cancer therapy .
Compound Target Kinase IC50 (nM) Compound 18c Mer kinase 18.5 ± 2.3 Compound 18c c-Met kinase 33.6 ± 4.3 - Antiproliferative Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells such as HepG2, MDA-MB-231, and HCT116. For instance, it showed superior efficacy against MDA-MB-231 cells compared to standard treatments .
Case Studies
- Inhibition of Cancer Cell Proliferation :
-
Enzyme Interaction Studies :
- Further investigations into enzyme interactions revealed that this compound acts as a modulator for several enzymatic pathways, contributing to its potential therapeutic applications in treating diseases linked to enzyme dysregulation .
Applications in Research and Medicine
This compound has potential applications across various fields:
- Medicinal Chemistry : Investigated for analgesic and anti-inflammatory properties.
- Biochemical Research : Used as a probe in enzyme interaction studies and biochemical assays.
Q & A
Q. What synthetic routes are recommended for preparing N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride?
The synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:
- Step 1 : Alkylation of 4-aminobenzaldehyde with diethyl sulfate to introduce the N,N-diethyl groups.
- Step 2 : Reductive amination using prop-2-en-1-amine (allylamine) and a reducing agent (e.g., NaBHCN) to form the [(prop-2-en-1-yl)amino]methyl substituent.
- Step 3 : Salt formation with hydrochloric acid to yield the hydrochloride. Purification via recrystallization (methanol/ether) is recommended to isolate high-purity crystals .
Q. How should researchers assess the purity of this compound?
Analytical methods include:
- HPLC : Use a C18 column with UV detection at ~255 nm (similar to structurally related aryl amines) .
- TLC : Silica gel plates with a mobile phase of ethyl acetate:methanol (4:1) for visualization under UV or ninhydrin staining .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to validate salt formation .
Q. What solubility characteristics are critical for experimental design?
Hydrochloride salts of substituted anilines are often soluble in polar aprotic solvents (e.g., methanol, DMSO) but poorly soluble in water. For example, glutaconaldehydedianilide hydrochloride (CAS: 1497-49-0) shows methanol solubility but water insolubility . Pre-dissolve in methanol for aqueous buffer studies, ensuring compatibility with reaction conditions.
Advanced Research Questions
Q. How can contradictory stability data under varying pH conditions be resolved?
Stability studies should employ:
- pH-Dependent Kinetics : Monitor degradation via HPLC at pH 1–13 (using HCl/NaOH buffers) to identify labile functional groups (e.g., allylamino or tertiary amine).
- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the allyl group or demethylation) .
- Temperature Control : Stabilize the compound at 4°C in acidic buffers (pH < 5) to minimize hydrolysis .
Q. What role does the allylamino group play in reactivity for cross-coupling reactions?
The allyl group enables:
- Heck Coupling : Palladium-catalyzed coupling with aryl halides via the terminal alkene.
- Michael Additions : Nucleophilic attack on α,β-unsaturated carbonyls.
- Polymerization : Radical-initiated polymerization for conductive polymer synthesis. Comparative studies with non-allylated analogs (e.g., 2-Vinylaniline hydrochloride) highlight enhanced reactivity due to conjugation .
Q. Which computational methods predict biological target interactions?
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., kinases or GPCRs) to model binding interactions. The tertiary amine and aromatic ring may engage in hydrogen bonding and π-π stacking .
- QSAR Modeling : Correlate substituent effects (e.g., diethyl vs. dimethyl groups) with activity data from analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
